
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride typically involves the use of (S)-1-methyl-2-pyrrolidinemethanol as a precursor . The synthetic route may include steps such as chloroacetylation, amidation, and dehydration . Reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microfluidic reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding oxides under specific conditions.
Reduction: Reduction to simpler amines using reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents such as borane, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-ones, while reduction can produce simpler amine derivatives .
Applications De Recherche Scientifique
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various complex molecules and ligands for catalytic reactions.
Biology: Studied for its potential effects on neurotransmitter release and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: A precursor used in the synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride.
(S)-(-)-a,a-Diphenyl-2-pyrrolidinemethanol: Another compound with a similar pyrrolidine structure but different functional groups.
Uniqueness
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanaminehydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H17ClN2 |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-6-7-4-3-5-9(7)2;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
Clé InChI |
XVSMHWLSPXMMIG-FJXQXJEOSA-N |
SMILES isomérique |
CNC[C@@H]1CCCN1C.Cl |
SMILES canonique |
CNCC1CCCN1C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
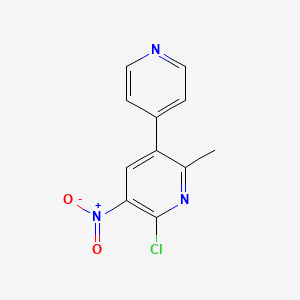
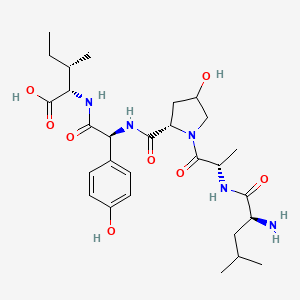

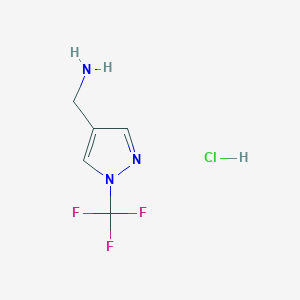

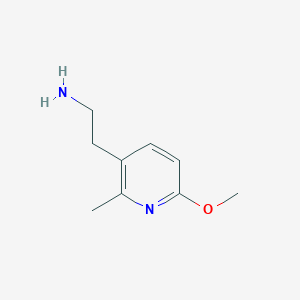
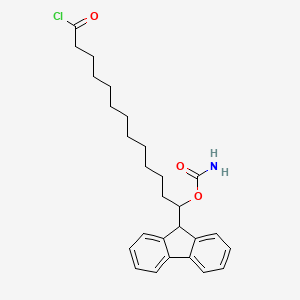

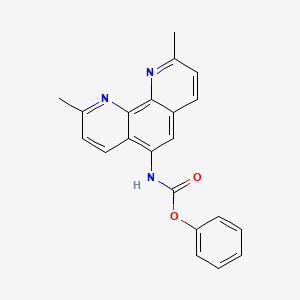
![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)
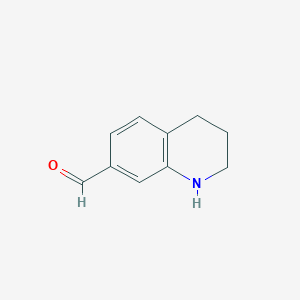
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)

